molecular formula C34H14N2O6 B1508586 Dinitroviolanthrene-5,10-dione CAS No. 28780-10-1

Dinitroviolanthrene-5,10-dione

Cat. No.: B1508586
CAS No.: 28780-10-1
M. Wt: 546.5 g/mol
InChI Key: RKKHXNCOWUVEPN-UHFFFAOYSA-N
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Description

Dinitroviolanthrene-5,10-dione is a polycyclic aromatic compound derived from violanthrene (dibenzanthrone), featuring a fused aromatic core with two nitro (-NO₂) substituents and two ketone groups at the 5 and 10 positions. The addition of nitro groups likely enhances its electron-withdrawing properties, influencing reactivity, stability, and applications in materials science or organic synthesis.

Properties

CAS No.

28780-10-1

Molecular Formula

C34H14N2O6

Molecular Weight

546.5 g/mol

IUPAC Name

7,8-dinitrononacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.022,27.028,32]tetratriaconta-1(31),2,4,6(11),7,9,13,15,17,19,22,24,26,28(32),29,33-hexadecaene-12,21-dione

InChI

InChI=1S/C34H14N2O6/c37-33-21-4-2-1-3-15(21)16-5-6-17-18-7-10-22-30-24(12-9-20(28(18)30)19-8-11-23(33)29(16)27(17)19)34(38)25-13-14-26(35(39)40)32(31(22)25)36(41)42/h1-14H

InChI Key

RKKHXNCOWUVEPN-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=C4C(=CC=C5C4=C(C=C3)C6=C7C5=CC=C8C7=C(C=C6)C9=C(C8=O)C=CC(=C9[N+](=O)[O-])[N+](=O)[O-])C2=O

Canonical SMILES

C1=CC=C2C(=C1)C3=C4C(=CC=C5C4=C(C=C3)C6=C7C5=CC=C8C7=C(C=C6)C9=C(C8=O)C=CC(=C9[N+](=O)[O-])[N+](=O)[O-])C2=O

Other CAS No.

28780-10-1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1 Anthracene-9,10-dione Derivatives

Anthracene-9,10-dione (anthraquinone) derivatives share a similar dione backbone but differ in substituents and fused ring systems:

  • 1,4-Dibutylaminoanthracene-9,10-dione (5d): Molecular formula: C₂₆H₂₈N₂O₂. Properties: Dark blue solid, synthesized via nucleophilic substitution at elevated temperatures (80°C) with high yields (83%) . Comparison: Amino groups (-NH₂) are electron-donating, increasing solubility in polar solvents.
  • 1-Hydroxy-4-methoxyanthracene-9,10-dione (4) :
    • Molecular formula : C₁₅H₁₀O₄.
    • Properties : Yellow solid with methoxy (-OCH₃) and hydroxyl (-OH) groups, isolated via methylation using (CH₃)₂SO₄ .
    • Comparison : Methoxy groups moderate reactivity compared to nitro substituents. Dinitroviolanthrene-5,10-dione’s nitro groups may favor electrophilic substitution reactions at specific positions.
2.2 Nitro-Substituted Polycyclic Compounds
  • 16-Nitroviolanthrene-5,10-dione (CAS 465-16-7): Mentioned in , this mono-nitro derivative highlights the impact of nitro substitution on registration and regulatory profiles.
  • Fluoranthene Derivatives (e.g., 7,8-dimethoxyfluoranthene) :

    • Molecular formula : C₁₆H₁₂O₂.
    • Properties : Fluoranthene-based compounds with methoxy or dihydrodiol groups () are studied for environmental persistence and biodegradability. This compound’s fused aromatic system may confer higher thermal stability but lower biodegradability compared to smaller fluoranthene derivatives.
2.3 Heterocyclic Diones
  • 6,7-Dihydropyrido[2,3-d]pyridazine-5,8-dione :
    • Structure : A nitrogen-containing heterocyclic dione with a bicyclic framework ().
    • Comparison : Heteroatoms in such compounds enhance coordination with metals, useful in catalysis. This compound’s purely carbon-based fused rings may limit metal-binding capacity but improve aromatic conjugation for optoelectronic applications.

Data Table: Key Properties of Comparable Compounds

Compound Molecular Formula Molecular Weight (g/mol) Substituents Key Properties Reference
Violanthrene-5,10-dione C₃₄H₁₆O₂ 456.49 None High thermal stability, fused aromatic
This compound* C₃₄H₁₄N₂O₆ ~554.49 (estimated) 2 × -NO₂ Electron-deficient, potential dye applications -
1,4-Dibutylaminoanthracene-9,10-dione C₂₆H₂₈N₂O₂ 412.51 2 × -NH(CH₂)₃CH₃ Dark blue solid, high yield (83%)
7,8-Dimethoxyfluoranthene C₁₆H₁₂O₂ 236.26 2 × -OCH₃ Environmental pollutant, moderate solubility

*Estimated based on Violanthrene-5,10-dione with added nitro groups.

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